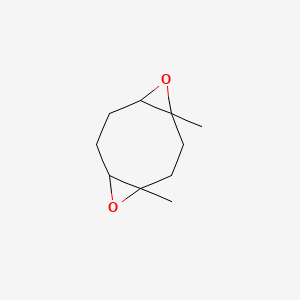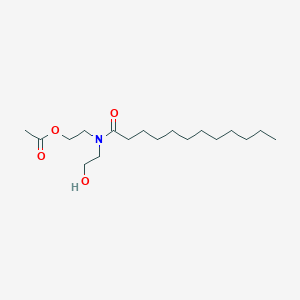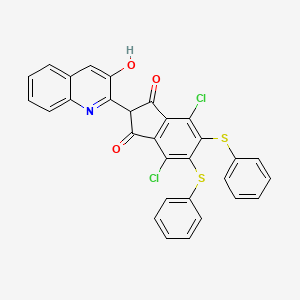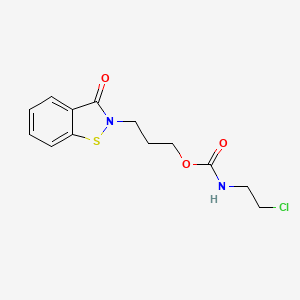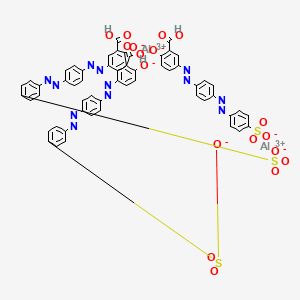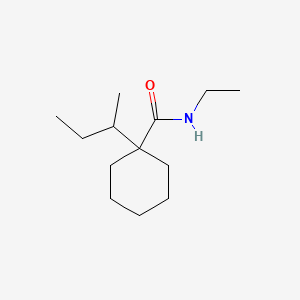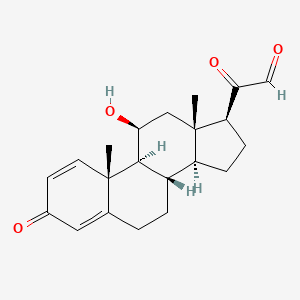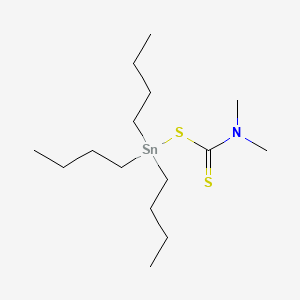
Tributyl((dimethylthiocarbamoyl)thio)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl((dimethylthiocarbamoyl)thio)stannane is an organotin compound with the molecular formula C15H33NS2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of Tributyl((dimethylthiocarbamoyl)thio)stannane typically involves the reaction of tributylstannyl chloride with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tributyl((dimethylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of tributylstannane and dimethylthiocarbamoyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tributyl((dimethylthiocarbamoyl)thio)stannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Tributyl((dimethylthiocarbamoyl)thio)stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Tributyl((dimethylthiocarbamoyl)thio)stannane can be compared with other organotin compounds such as:
- Tributyl((p-tert-butylbenzoyl)oxy)stannane
- Stannane, tributyl-, mono (resin acyloxy) derivatives
- Stannane, tributyl-, mono (naphthenoyloxy) derivatives
- Tributyl((p-dodecylphenyl)sulphonyl)oxy)stannane
- Sodium tributylstannolate
These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its dimethylthiocarbamoyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
67057-32-3 |
|---|---|
Formule moléculaire |
C15H33NS2Sn |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
tributylstannyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q;;;;+1/p-1 |
Clé InChI |
CXGOYWIFLADZKJ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



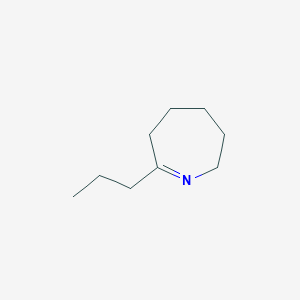

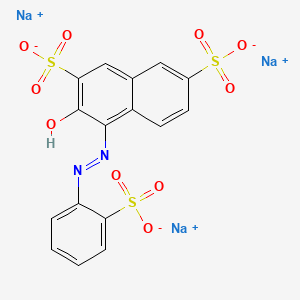
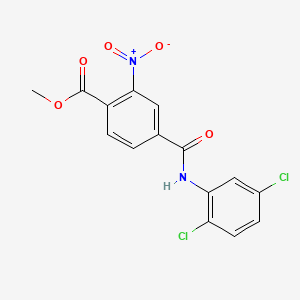
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
